Levetiracetam acid

説明

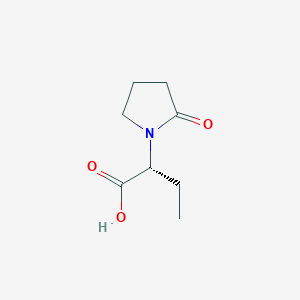

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146081 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103833-72-3 | |

| Record name | Levetiracetam acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Investigations of Levetiracetam Acid

Interactions with Biological Macromolecules and Potential Binding Sites

In silico Molecular Docking and Dynamics Simulations

While specific molecular docking and dynamics simulation studies for Levetiracetam (B1674943) acid are not extensively reported, the wealth of research on Levetiracetam offers a strong foundation for understanding its potential interactions. The primary molecular target of Levetiracetam is the synaptic vesicle protein 2A (SV2A). nih.gov

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a protein target. For Levetiracetam, docking studies have identified a potential binding site within the transmembrane region of a 3D model of SV2A. These studies suggest that both hydrophobic interactions and hydrogen bonds are crucial for ligand recognition and binding. nih.gov Given the structural similarity, it is plausible that Levetiracetam acid could also interact with SV2A, although the presence of the carboxylic acid group would likely alter the specific binding interactions, potentially forming different hydrogen bonds.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. MD simulations of Levetiracetam bound to SV2A have been used to refine the binding pose and assess the stability of the interaction. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key amino acid residues involved in the interaction. Similar simulations for this compound would be invaluable in determining its binding affinity and mechanism of interaction with potential biological targets.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid |

| Levetiracetam |

| (R)-α-ethyl-2-oxo-pyrrolidine acetamide |

| Hexane |

| Isopropanol |

| Acetonitrile |

| Ethanol |

Ligand-Protein Interaction Profiling

This compound, known chemically as (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and designated as L057, is the primary metabolite of the parent compound, Levetiracetam. drugbank.comscispace.com The ligand-protein interaction profile of this compound is fundamentally characterized by its lack of significant pharmacological activity, a direct consequence of its minimal interaction with the specific protein targets of its parent drug. drugbank.comscispace.comneuropharmac.comnih.gov

The principal molecular target of Levetiracetam is the Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein integral to synaptic vesicles and crucial for the proper regulation of neurotransmitter release. neuropharmac.comnih.govpnas.orgnih.govresearchgate.netnih.gov The binding of Levetiracetam to SV2A is highly specific and correlates strongly with its anti-seizure potency. nih.govpnas.orgresearchgate.netnih.gov This interaction is believed to modulate the function of SV2A, thereby influencing synaptic transmission. neuropharmac.comnih.gov

Levetiracetam is metabolized in the body primarily through the enzymatic hydrolysis of its acetamide group, a process that does not involve the hepatic cytochrome P450 enzyme system. drugbank.comneuropharmac.com This metabolic transformation yields this compound (L057), which accounts for approximately 24% of the administered dose of the parent compound. drugbank.comneuropharmac.com Research findings consistently categorize this compound as a pharmacologically inactive metabolite. drugbank.comscispace.com This inactivity stems from the structural alteration from an amide in Levetiracetam to a carboxylic acid in its metabolite, which critically impairs its ability to bind to the SV2A protein. Consequently, this compound does not contribute to the therapeutic effects of the parent drug.

In addition to the lack of specific binding to SV2A, both Levetiracetam and its metabolites, including this compound, exhibit very low affinity for plasma proteins. Studies indicate that protein binding is less than 10%, meaning the compound does not significantly compete with other drugs for binding sites on plasma proteins like albumin. drugbank.comnih.gov

The following table summarizes the key differences in the protein interaction profiles of Levetiracetam and its inactive metabolite, this compound.

| Compound | Primary Protein Target | Binding Affinity to SV2A | Pharmacological Activity | Plasma Protein Binding |

|---|---|---|---|---|

| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | High and Specific | Active | <10% |

| This compound (L057) | None Identified | Negligible/None | Inactive | <10% |

Cellular and Subcellular Effects in Experimental Models

Impact on Neuronal Excitability and Network Function

This compound has demonstrated a significant capacity to modulate neuronal excitability and network function, primarily by counteracting neuronal hypersynchronization. In experimental models using rat hippocampal slices, Levetiracetam has been shown to inhibit epileptiform activity. nih.gov Studies on transgenic mouse models of Alzheimer's disease, which exhibit aberrant neural network activity, found that Levetiracetam effectively reduced abnormal spike activity as detected by electroencephalography. wustl.edunih.gov Chronic treatment in these models not only suppressed this network dysfunction but also reversed the remodeling of hippocampal circuits. wustl.edunih.govresearchgate.net

The compound's effect is particularly noted in its ability to decrease the number and frequency of spontaneous seizures in animal models of chronic epilepsy. nih.gov This modulation of network excitability appears to be linked to its primary mechanism of action at the presynaptic terminal, which ultimately reduces excessive, synchronized neurotransmitter release without altering normal basal synaptic transmission. semanticscholar.org Microelectrode array (MEA) technology used on human iPSC-derived neuronal cell cultures revealed that Levetiracetam significantly affects spiking, single-electrode bursting, and network bursting activity, with a pronounced effect observed after 15 minutes of application. mdpi.com

Modulation of Synaptic Transmission and Neurotransmitter Release

This compound modulates synaptic transmission primarily through a presynaptic mechanism that decreases neurotransmitter release, particularly during periods of high neuronal activation. researchgate.netnih.gov This activity-dependent nature allows it to curb excessive signaling without impairing normal synaptic function. researchgate.net The primary target, synaptic vesicle protein 2A (SV2A), is ubiquitously expressed in all synaptic vesicles, suggesting the potential to affect both excitatory and inhibitory neurotransmission. nih.gov

In experimental settings, Levetiracetam has been shown to reduce the release of several neurotransmitters, including glutamate, norepinephrine, dopamine, and serotonin, when induced by high potassium stimulation. researchgate.net Studies in the dentate gyrus of rat brain slices demonstrated that Levetiracetam inhibited both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by reducing glutamate release from presynaptic terminals. nih.gov The compound also exerts a frequency-dependent reduction on inhibitory postsynaptic currents (IPSCs), suggesting its effects are not limited to excitatory synapses. nih.gov In epileptic rats, Levetiracetam treatment was found to restore the balance between excitatory (glutamate) and inhibitory (GABA) systems, preferentially increasing the vesicular release of GABA under high-potassium conditions. nih.gov

Effects on Ion Channel Functionality: Voltage-Gated Channels (e.g., Ca²⁺, K⁺)

Research has identified secondary mechanisms of action for this compound involving the modulation of voltage-gated ion channels. Several studies have shown that it can inhibit high-voltage activated (HVA) calcium (Ca²⁺) channels, including N-type, P/Q-type, and L-type channels. nih.gov In rat hippocampal CA1 neurons, Levetiracetam selectively and irreversibly inhibited N-type Ca²⁺ channels, with a maximal effect of approximately 37% inhibition. nih.gov This effect is believed to arise from a direct action on the channel molecule rather than through G-protein-mediated pathways. nih.gov Further studies confirmed that Levetiracetam can reduce P/Q-type HVA Ca²⁺ currents in neocortical neurons and that this modulation contributes to a reduction in glutamate release. nih.govnih.gov However, Levetiracetam was found to have no effect on low-voltage-activated (T-type) Ca²⁺ currents. nih.gov

In Vivo Investigations in Animal Models of Neurological Disorders

Anticonvulsant Activity in Seizure Models

In vivo studies in various animal models of epilepsy are crucial for determining the anticonvulsant potential of a compound. While Levetiracetam shows a unique and potent profile in several rodent models, particularly those of focal and secondarily generalized seizures, its major metabolite, this compound (ucb L057), has been consistently found to be inactive across these same models. nih.govbohrium.com

Evaluation in Audiogenic Seizure Models

Audiogenic seizure models, which utilize genetically susceptible animals that seize in response to loud sound, are highly sensitive to SV2A ligands. A strong correlation exists between a compound's affinity for SV2A and its ability to protect against seizures in these models. nih.govresearchgate.net Levetiracetam demonstrates potent seizure protection in audiogenic susceptible mice. clinicalgate.com In direct contrast, its primary metabolite, this compound (ucb L057), was found to be completely inactive in sound-sensitive mice, providing no protection against audiogenic seizures. nih.gov

Assessment in Kindling Models

Kindling models, where repeated subconvulsive electrical or chemical stimulation leads to progressively more severe seizures, are considered highly valuable for identifying drugs effective against focal (partial) epilepsy. nih.gov Levetiracetam exhibits potent anticonvulsant and even antiepileptogenic effects in amygdala-kindled rats. nih.govscispace.com It effectively suppresses both focal and secondarily generalized seizures in these models. nih.govnih.gov In line with its profile in other models, research indicates that the anticonvulsant activity observed is due to the parent compound, as this compound is inactive. nih.gov

Investigation in Chemoconvulsant-Induced Seizure Models (e.g., Kainic Acid, Pilocarpine)

Chemoconvulsant models use chemicals like pilocarpine or kainic acid to induce seizures that resemble aspects of human temporal lobe epilepsy. Levetiracetam shows potent protective effects against secondarily generalized seizures induced by pilocarpine and kainic acid in rats. nih.gov It also counteracts seizure-induced alterations in excitatory amino acid concentrations in these models. nih.gov As with other seizure models, this activity is attributed solely to Levetiracetam. The major metabolite, this compound, was found to be inactive in all models studied, demonstrating no anticonvulsant properties against chemoconvulsant-induced seizures. nih.gov

Table 2: Summary of In Vivo Anticonvulsant Activity

| Animal Model | Test Compound | Outcome |

|---|---|---|

| Audiogenic Seizure (Mice) | Levetiracetam (ucb L059) | Potent Protection |

| Audiogenic Seizure (Mice) | This compound (ucb L057) | Inactive nih.gov |

| Amygdala Kindling (Rats) | Levetiracetam (ucb L059) | Potent Protection nih.gov |

| Amygdala Kindling (Rats) | This compound (ucb L057) | Inactive nih.gov |

| Pilocarpine-Induced Seizures (Rats) | Levetiracetam (ucb L059) | Potent Protection nih.gov |

| Pilocarpine-Induced Seizures (Rats) | This compound (ucb L057) | Inactive nih.gov |

| Kainic Acid-Induced Seizures (Rats) | Levetiracetam (ucb L059) | Active nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levetiracetam |

| Brivaracetam |

| GABA (gamma-aminobutyric acid) |

| Glutamate |

| Pilocarpine |

| Kainic Acid |

| Zinc |

Neuroprotective Properties and Anti-inflammatory Effects

Levetiracetam, a second-generation anti-epileptic drug, exhibits significant neuroprotective properties that extend beyond its primary anticonvulsant function. nih.gov Preclinical evidence suggests these effects are mediated through a combination of anti-inflammatory, antioxidant, and anti-apoptotic actions. nih.govnih.gov The compound's unique mechanism, primarily involving binding to the synaptic vesicle glycoprotein 2A (SV2A), is thought to modulate neurotransmitter release, which contributes to its neuroprotective capabilities. nih.govnbinno.comnih.gov Research has demonstrated its potential in mitigating neuronal damage in various conditions, including traumatic brain injury, ischemic injury, and neurodegenerative diseases. nih.govresearchgate.net

Excitotoxicity, a process of neuronal damage triggered by the excessive activation of glutamate receptors, is a key mechanism in many neurological disorders. dergipark.org.tr Levetiracetam has demonstrated a protective effect against this phenomenon. researchgate.netneurores.org Studies show that it can reduce neuronal loss caused by glutamate-induced neurotoxicity. neurores.org In cell cultures, glutamate treatment significantly decreased the number of motor neurons, an effect that was suppressed by the co-administration of levetiracetam. neurores.org

The mechanisms underlying this protection are multifaceted. Levetiracetam can reduce extracellular glutamate levels, thereby protecting against hippocampal injury and preserving neural volume. nih.gov It is also known to block N-type calcium channels, which are involved in the cascade of events leading to excitotoxic cell death. nih.govneurores.org Research on SH-SY5Y neuroblastoma cells found that levetiracetam improves cell survival by reducing cell death following glutamate-induced cytotoxicity. researchgate.net Furthermore, it has been shown to prevent hypoxia-induced neuronal damage in cultured hippocampal neurons. dergipark.org.tr

Table 1: Effects of Levetiracetam on Markers of Excitotoxicity and Oxidative Stress

| Model System | Insult | Key Finding | Reference |

|---|---|---|---|

| SH-SY5Y Cells | Glutamate | Significantly reduced Total Oxidant Status (TOS) levels and enhanced Total Antioxidant Status (TAS) levels. | researchgate.net |

| Spinal Cord Culture | Glutamate | Suppressed the loss of motor neurons and potentiated Choline Acetyltransferase (ChAT) activity. | neurores.org |

| Hemi-parkinsonian Mice | --- | Increased expression of cystine/glutamate exchange transporter (xCT) in astrocytes, enhancing antioxidant defenses. | dergipark.org.tr |

Neuroinflammation is a critical factor in the pathology of many central nervous system (CNS) disorders, contributing to neuronal damage and disease progression. nih.gov Levetiracetam has been shown to possess significant anti-inflammatory effects, particularly by modulating the activity of microglia, the resident immune cells of the brain. nih.govnih.govbunri-u.ac.jp

In various experimental models, levetiracetam treatment has been observed to suppress the activation of microglia and astrocytes (gliosis). bunri-u.ac.jpnih.gov This leads to a marked decrease in the expression and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govnih.govfrontiersin.org For instance, in epileptic rats, levetiracetam reduced reactive gliosis and the expression of the IL-1β system in the hippocampus and piriform cortex. nih.gov In vitro studies using the BV-2 microglial cell line confirmed that levetiracetam directly suppresses microglial activation, as evidenced by changes in morphology, phagocytic activity, and cytokine expression. nih.govbunri-u.ac.jp

Mechanistic investigations have identified FosL1, a transcription factor subunit, as a potential target for levetiracetam's anti-inflammatory action in microglia. nih.govresearchgate.net By reducing FosL1 expression, levetiracetam can decrease the activity of the activator protein 1 (AP-1) transcription factor, thereby attenuating the expression of proinflammatory cytokines. nih.gov Other research suggests that levetiracetam inhibits the JNK/MAPK/NF-κB signaling pathway, which is crucial for proinflammatory responses in microglia. frontiersin.orgresearchgate.net

Table 2: Levetiracetam's Impact on Inflammatory Mediators

| Model | Key Inflammatory Mediator | Effect of Levetiracetam | Reference |

|---|---|---|---|

| Epileptic Rats | IL-1β, IL-1R1 | Reduced expression levels in hippocampus and piriform cortex. | nih.gov |

| Diabetic Rats | TNF-α, IL-1β, IL-6 | Reduced serum levels. | frontiersin.org |

| LPS-treated BV-2 Cells | FosL1 | Attenuated mRNA and protein expression. | nih.gov |

| High-Glucose treated Microglia | iNOS+/Iba1+ cells (M1) | Decreased proportion. | frontiersin.org |

Investigation in Models of Non-Epileptic Neurological Conditions

The neuroprotective and anti-inflammatory properties of levetiracetam have prompted investigations into its therapeutic potential for non-epileptic neurological conditions. nih.gov Preclinical studies have explored its efficacy in models of Alzheimer's disease, neuropathic pain, and ischemic stroke, with promising results suggesting broader applications for this compound in diverse CNS disorders. biologists.comnih.govresearchgate.net

In animal models of Alzheimer's disease (AD), levetiracetam has demonstrated the ability to ameliorate cognitive deficits and reverse synaptic dysfunction. researchgate.netnih.govresearchgate.net Chronic treatment in hAPP mouse models of AD was shown to fully reverse deficits in learning and memory. nih.govresearchgate.net This cognitive improvement is linked to the drug's ability to suppress aberrant neuronal network activity, which is considered a contributor to cognitive and synaptic impairments in AD. researchgate.netnih.gov

At the synaptic level, levetiracetam treatment has been found to restore synaptic plasticity. nih.gov In hippocampal slices from hAPP mice, it reversed deficits in long-term potentiation (LTP), a key cellular mechanism for learning and memory. nih.gov Studies have also shown that low concentrations of levetiracetam can rescue neurons from synaptic dystrophy by decreasing tau phosphorylation. researchgate.netnih.gov Furthermore, it has been observed to mitigate the impairment of synaptic plasticity by modulating the expression of synaptic proteins like synaptophysin (SYP) and postsynaptic density protein 95 (PSD95). frontiersin.org In models of chronic epilepsy, levetiracetam not only reduces seizure frequency but also enhances synaptic transmission and structural remodeling. nih.gov

Mechanistically, in the context of AD, levetiracetam has been shown to reduce the production of amyloid-beta (Aβ) peptides, specifically Aβ42. biologists.combiorxiv.org It achieves this by modulating the processing of the amyloid precursor protein (APP) in a manner dependent on its binding to SV2A. biologists.combiorxiv.org This action corrects synaptic vesicle cycling and favors the non-amyloidogenic processing pathway of APP. biorxiv.org

Beyond Alzheimer's disease, preclinical research supports the potential use of levetiracetam in other CNS disorders.

Neuropathic Pain: In multiple animal models of neuropathic pain, such as those induced by sciatic nerve injury or streptozocin-induced diabetes, levetiracetam has been shown to produce an antihyperalgesic effect. nih.govnih.gov It dose-dependently increased the pain threshold in these models, suggesting a therapeutic potential for treating human neuropathic pain conditions. nih.gov

Ischemic Stroke: In a rat model of focal cerebral ischemia, levetiracetam treatment significantly reduced the infarct size and prevented neuronal cell death. nih.govfrontiersin.org This neuroprotection was associated with improved neurological function recovery, as demonstrated by better performance in water maze and rotarod tests. nih.govfrontiersin.org The proposed mechanisms include the suppression of the post-ischemia inflammatory response and the promotion of angiogenesis. nih.gov

Traumatic Brain Injury (TBI): Animal studies in TBI models have shown that levetiracetam treatment can lead to significant neuroprotection and improvements in both motor and memory performance. researchgate.net

These findings collectively indicate that levetiracetam's mechanisms of action, including the modulation of synaptic activity, reduction of neuroinflammation, and protection against excitotoxicity, may be beneficial across a range of neurological diseases characterized by neuronal hyperexcitability and damage. nih.govnih.gov

Systematic Structural Modifications and Their Pharmacological Impact

Early SAR studies on levetiracetam analogs established a clear correlation between the affinity for the SV2A binding site and anticonvulsant protection. nih.gov These investigations involved systematic modifications of the levetiracetam scaffold, particularly focusing on the carboxamide group, the chiral center at the α-ethyl side chain, and the 2-oxopyrrolidine ring itself.

Initial efforts targeted the carboxamide moiety, exploring replacements with groups such as carboxylic acids, nitriles, amidines, and thioamides. nih.gov These modifications generally highlighted the critical importance of the carboxamide group for biological activity. Similarly, alterations to the α-ethyl side chain, including changes to its length and the absolute S-configuration at the chiral center, were explored. Research confirmed that the (S)-enantiomer is the pharmacologically active form, demonstrating a stereospecific interaction with its binding site. nih.govresearchgate.net

| Modification Site | Structural Change | Resulting Compound/Analog Type | Impact on Pharmacological Activity | Reference |

|---|---|---|---|---|

| Carboxamide Group | Replacement with carboxylic acid, nitrile, amidine, or thioamide | Carboxylic acids, nitriles, etc. | Generally leads to a loss of activity, indicating the carboxamide is crucial. | nih.gov |

| α-Ethyl Side Chain | Alteration of the (S)-configuration to the (R)-configuration | (R)-enantiomer (REV) | Loss of stereospecific binding and anticonvulsant effect. | nih.govresearchgate.net |

| 4-Position of Pyrrolidone Ring | Addition of a (R)-propyl group | Brivaracetam | Increased affinity for SV2A and a broader therapeutic spectrum. | nih.govnih.gov |

| 4-Position of Pyrrolidone Ring | Addition of a (R)-2,2-difluoroethenyl group | Seletracetam | Reported 10-fold greater affinity for SV2A than levetiracetam. | nih.gov |

| Central Ring Structure | Replacement of 2-oxopyrrolidine with an indolone moiety | (S)-2-(5-chloro-2-oxoindolin-1-yl) propanamide | Demonstrated a 100-fold greater affinity for SV2A than levetiracetam. | nih.gov |

Correlation between Molecular Structure and Biological Activity in Preclinical Models

A strong correlation exists between the molecular structure of levetiracetam analogs, their binding affinity for SV2A, and their anticonvulsant potency in preclinical models. nih.gov Levetiracetam itself exhibits a unique preclinical profile; it is largely inactive in classic acute seizure models like the maximal electroshock and pentylenetetrazol tests, but shows potent efficacy in models of chronic epilepsy, such as kindled animals and in genetic epilepsy models. nih.gov This suggests a selective action against the pathological neural activity characteristic of epilepsy. nih.gov

Analogs developed through SAR studies have been evaluated in similar models to quantify the impact of structural changes. The introduction of substituents at the 4-position of the pyrrolidone ring has proven particularly effective in modulating SV2A affinity and, consequently, anticonvulsant activity. For example, seletracetam was developed as an analog with a 10-fold higher affinity for SV2A compared to levetiracetam. nih.gov Brivaracetam also emerged from these SAR studies, demonstrating higher affinity for SV2A and potentially a broader spectrum of action. nih.gov

The anticonvulsant activity of these analogs is often assessed in models of focal seizures, such as those induced by pilocarpine and kainic acid, where levetiracetam has shown protective effects against secondarily generalized activity. nih.gov The kindling model, which mimics the development of epilepsy (epileptogenesis), has also been crucial in demonstrating the potential antiepileptogenic properties of these compounds. nih.govnih.gov The consistent relationship observed across various analogs between high-affinity binding to SV2A and potent seizure protection in these specific models reinforces the central role of this protein as the primary target. nih.govnih.gov

| Compound | Key Structural Feature | Relative SV2A Binding Affinity | Potency in Preclinical Epilepsy Models | Reference |

|---|---|---|---|---|

| Levetiracetam | Unsubstituted 2-oxopyrrolidine ring | Baseline | Potent in kindling and genetic models; weak in acute models. | nih.gov |

| Piracetam | Lacks the α-ethyl group of levetiracetam | Low affinity | Significantly less potent as an anticonvulsant compared to levetiracetam. | nih.govresearchgate.net |

| Brivaracetam | (R)-propyl group at the 4-position | Higher than levetiracetam | Shows a broader therapeutic spectrum in preclinical studies. | nih.gov |

| Seletracetam | (R)-2,2-difluoroethenyl group at the 4-position | ~10-fold higher than levetiracetam | Correlated with increased potency in in vitro models. | nih.gov |

Design and Synthesis of Novel Compounds Based on this compound Scaffold

The insights gained from SAR studies have directly informed the rational design and synthesis of novel compounds built upon the this compound scaffold. The primary goal has often been to enhance affinity and selectivity for the SV2A protein, leading to molecules like brivaracetam and seletracetam. nih.gov The synthesis of brivaracetam, for instance, involves creating the specific (S)-enantiomer with a (R)-propyl group on the pyrrolidone ring, a process requiring precise stereochemical control. nih.gov

Beyond optimizing anticonvulsant activity, the levetiracetam scaffold has been used as a foundation for developing multi-target compounds for other neurological disorders. In a notable example, researchers have designed and synthesized hybrid molecules combining the levetiracetam structure with pharmacophores from drugs used to treat Alzheimer's disease. nih.gov

Specifically, a series of heptamethylene-linked levetiracetam-huprine and levetiracetam-(6-chloro)tacrine hybrids have been created. nih.gov The design rationale was to develop a single molecule capable of targeting multiple pathological mechanisms in Alzheimer's disease, including cholinergic deficits and amyloid-β (Aβ)-induced epileptiform activity. nih.gov In preclinical studies, these hybrid compounds were shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov One particular levetiracetam-huprine hybrid, compound 10 , not only demonstrated an ability to enter the brain but also significantly reduced the incidence of epileptic seizures, cortical amyloid burden, and neuroinflammation in an APP/PS1 mouse model of Alzheimer's disease. nih.gov This innovative use of the levetiracetam scaffold showcases its versatility and potential for generating novel chemical entities for complex central nervous system disorders.

Theoretical and Computational Approaches in Levetiracetam Acid Research

Molecular Modeling and Dynamics Simulations for Elucidating Binding Mechanisms

Given that Levetiracetam (B1674943) acid is an inactive metabolite, molecular modeling and dynamics simulations are not typically employed to elucidate its binding mechanisms for therapeutic effects, as it does not possess significant pharmacological activity nih.govmdpi.com. Instead, molecular modeling in the context of Levetiracetam acid primarily relates to understanding its formation, stability, and disposition within biological systems.

For instance, physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetics of Levetiracetam and its metabolite, UCB-L 057 (this compound), in various populations nih.govresearchgate.net. These models incorporate physicochemical properties of both the parent drug and the metabolite to predict their concentrations in plasma over time. While not direct "binding mechanism" studies in the traditional sense, such simulations involve modeling the metabolite's behavior, distribution, and elimination within a complex biological system. The metabolic pathway of Levetiracetam to this compound (UCB-L 057) is a key aspect considered in these models, accounting for approximately 24% of the total administered dose being converted to this inactive carboxylic acid metabolite nih.govmdpi.com.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations can provide insights into the intrinsic electronic structure, conformational preferences, and potential reactivity of chemical compounds, including metabolites like this compound. While specific detailed quantum chemical studies focusing solely on the conformational analysis and reactivity of this compound (UCB-L 057) in isolation are not extensively reported in the provided search results, such calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structures (conformations) of this compound in various environments (e.g., gas phase, solvent).

Electronic Structure Analysis: Investigating the distribution of electrons, bond energies, and molecular orbitals, which can inform about potential sites for chemical reactions or interactions.

Spectroscopic Property Prediction: Predicting properties like NMR or IR spectra, which can aid in the experimental identification and characterization of the metabolite.

Reactivity Studies: Exploring potential reaction pathways or metabolic transformations, although this compound is known for its metabolic stability as an end-product of hydrolysis nih.govmdpi.com.

The molecular formula of this compound is C8H13NO3, and its molecular weight is 171.19 g/mol nih.govlgcstandards.com. The predicted properties, such as XlogP (0.3) and various predicted collision cross sections for different adducts, are available through computational descriptors uni.lu. These computational data points contribute to a fundamental understanding of the molecule's physical and chemical characteristics.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are computational techniques primarily used in drug discovery to identify new compounds with desired biological activity by predicting their interaction with specific biological targets researchgate.netacs.org. Since this compound is an inactive metabolite, it is not a target for novel ligand discovery in the context of developing new therapeutic agents. Therefore, there are no reported studies utilizing pharmacophore modeling or virtual screening approaches with this compound as a lead compound for novel ligand discovery. These methods are typically applied to active drugs, such as the parent compound Levetiracetam, to explore its potential in treating other conditions like Parkinson's Disease by identifying key protein targets and binding affinities innovareacademics.inresearchgate.net.

Systems Biology and Network Pharmacology Approaches to Understand Broader Biological Effects

Systems biology and network pharmacology aim to understand complex biological systems and the broader effects of drugs by analyzing interactions within biological networks arcjournals.org. For this compound, its primary relevance within these approaches stems from its role as an inactive metabolite within the pharmacokinetic profile of the parent drug, Levetiracetam.

For example, PBPK models, a systems biology approach, are used to simulate the concentrations of Levetiracetam and its metabolite (UCB-L 057) in various physiological compartments, considering factors like enzymatic hydrolysis, renal excretion, and potential drug-drug interactions that might affect their levels nih.govmdpi.comresearchgate.net. This helps in optimizing dosing regimens for Levetiracetam in specific patient populations.

Future Directions and Emerging Research Avenues for Levetiracetam Acid

Exploring New Therapeutic Indications Beyond Epilepsy

Given that the primary metabolite, UCB L057, is pharmacologically inactive, direct exploration of new therapeutic indications for this specific form of Levetiracetam (B1674943) acid is not a primary focus. However, the broader concept of "Levetiracetam acid" could encompass novel derivatives or stereoisomers, such as the (R)-enantiomer, which are being investigated for potential pharmacological activities ontosight.ai. Should such active forms be identified, their therapeutic potential beyond epilepsy, similar to the neuroprotective, anti-inflammatory, and antioxidant properties being explored for the parent drug levetiracetam, could become a subject of future research nih.govresearchgate.netresearchgate.net. This would involve extensive preclinical screening and mechanistic studies to identify any direct or indirect therapeutic effects.

Discovery of Novel Targets and Mechanisms of Action

For the primary inactive metabolite, UCB L057, the discovery of novel targets and mechanisms of action is highly unlikely due to its established pharmacological inactivity drugbank.comeuropa.euucb.comfda.govmedicines.org.ukeuropa.eupfizer.comucb.com. The mechanism of action of the parent drug, levetiracetam, involves binding to SV2A and potentially other targets related to calcium homeostasis, the GABAergic system, and AMPA receptors frontiersin.orgnih.govwikipedia.orgmdpi.cominnovareacademics.in. However, if "this compound" refers to novel derivatives or the (R)-enantiomer, then research could indeed focus on identifying their specific molecular targets and elucidating novel mechanisms of action ontosight.ai. This would be a crucial step in determining if these acid forms could offer distinct therapeutic advantages or insights into neurological pathways. Such studies would employ advanced biochemical, biophysical, and computational methods to identify binding partners and downstream signaling pathways.

Application of this compound as a Research Tool for SV2A Function

While the active drug levetiracetam directly binds to the synaptic vesicle protein 2A (SV2A) researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgwikipedia.org, the inactive metabolite this compound (UCB L057) does not exhibit this binding researchgate.netnih.govnih.govresearchgate.net. Therefore, its application as a direct research tool for SV2A function is limited to its role as a non-binding control or a reference compound in studies involving the active drug or its active analogs. Researchers might use UCB L057 to differentiate between SV2A-dependent and SV2A-independent effects of levetiracetam or other racetams. It could also be employed in studies investigating the metabolic fate of levetiracetam in relation to SV2A binding, helping to understand how the active drug is cleared without its metabolite interfering with the target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。